molecular formula C10H10N2O2 B1347194 2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid CAS No. 59128-08-4

2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid

Cat. No. B1347194
CAS RN: 59128-08-4
M. Wt: 190.2 g/mol
InChI Key: YCTZVTJSUDRKGV-UHFFFAOYSA-N
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Description

2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid is a chemical compound with the empirical formula C10H10N2O2 . It is a solid substance . This compound is part of a class of fused nitrogen-bridged heterocyclic compounds known as imidazo[1,2-a]pyridines .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been the subject of considerable research. The most effective protocols for their synthesis have been developed in the past decade . These protocols are metal-free and aim to improve the ecological impact of the classical schemes . The synthesis process involves initial imine formation, followed by iodine-catalyzed tautomerization, intramolecular cyclization, and oxidative aromatization .


Molecular Structure Analysis

The molecular structure of 2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid can be represented by the SMILES string O=C(O)CC1=CN2C(C(C)=CC=C2)=N1 . The InChI code for this compound is 1S/C10H10N2O2/c1-7-3-2-4-12-6-8(5-9(13)14)11-10(7)12/h2-4,6H,5H2,1H3,(H,13,14) .


Physical And Chemical Properties Analysis

2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid is a solid substance . Its molecular weight is 190.2 .

Scientific Research Applications

  • Pharmaceuticals

    • Imidazo[1,2-a]pyridines have been used in the synthesis of various drugs due to their diverse bioactivity . They are found in many active pharmaceutical ingredients such as zolimidine (antiulcer drug), zolpidem (a medication for the treatment of insomnia and restoration of brain dysfunctions), and saripidem (a sedative and anxiolytic drug) .
    • The synthesis of these compounds typically involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives .
  • Cancer Treatment

    • Imidazo[1,2-a]pyridine derivatives have been proposed for the treatment of cancer . In one study, a novel series of imidazo pyridine derivatives were designed that acted against the human PI3 Kα active site and exhibited potent to moderate activity against cancer cell lines such as MCF-7 and HeLa .
  • Chemical Synthesis

    • Imidazo[1,2-a]pyridines can be synthesized in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .
  • Light-Sensitive Dyes and Optical Media for Data Storage

    • Imidazo[1,2-a]pyridines are used in the role of light-sensitive dyes and optical media for data storage .
  • Pesticides and Fungicides

    • These compounds are also used as pesticides and fungicides .
  • Fluorescent Probes

    • Imidazo[1,2-a]pyridine derivatives have been used as fluorescent probes for in vitro and in vivo determination of mercury and iron ions .
  • Treatment of Cardiovascular Diseases and Alzheimer’s Disease

    • Several studies have proposed the use of imidazo[1,2-a]pyridine derivatives for the treatment of cardiovascular diseases and Alzheimer’s disease .
  • Antiviral, Antibacterial, Antifungal, and Anti-inflammatory Drugs

    • Imidazo[1,2-a]pyridines have a broad spectrum of biological activity and can be used as antiviral, antibacterial, antifungal, and anti-inflammatory drugs .
  • Cyclin-Dependent Kinase (CDK) Inhibitors

    • This class of compounds has also been described as cyclin-dependent kinase (CDK) inhibitors .
  • Calcium Channel Blockers

    • Imidazo[1,2-a]pyridines can act as calcium channel blockers .
  • GABA A Receptor Modulators

    • Imidazo[1,2-a]pyridines have been used as GABA A receptor modulators .
  • In Vitro and In Vivo Determination of Mercury and Iron Ions

    • Imidazo[1,2-a]pyridine derivatives have been used as fluorescent probes for in vitro and in vivo determination of mercury and iron ions .

Future Directions

The future directions in the research of imidazo[1,2-a]pyridines involve the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core aiming to improve the ecological impact of the classical schemes . There is also interest in exploring environmentally benign synthetic strategies .

properties

IUPAC Name

2-(8-methylimidazo[1,2-a]pyridin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-7-3-2-4-12-6-8(5-9(13)14)11-10(7)12/h2-4,6H,5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCTZVTJSUDRKGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30966645
Record name (8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30966645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid

CAS RN

59128-08-4, 5227-98-5
Record name 59128-08-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=296224
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30966645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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